molecular formula C15H15NO4 B2975329 2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid CAS No. 521937-35-9

2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid

Cat. No. B2975329
CAS RN: 521937-35-9
M. Wt: 273.288
InChI Key: MYDNCMLGFDRHBO-UHFFFAOYSA-N
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Description

The compound “2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid” is a chemical substance with the molecular formula C15H15NO4 . Its molecular weight is 273.28 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenylacetic acid moiety and a 2,6-dioxocyclohexylidene group attached to a methylamino group .

Scientific Research Applications

Chemical Synthesis and Modification

The modification of amino acids and related compounds is a critical area of research, particularly in the synthesis of pharmaceutical intermediates. For example, the amino-group of 2-aminomethylphenylacetic acid was protected by the tert-butyloxycarbonyl (BOC) group through a process that achieved an optimum yield of up to 88.1%, demonstrating the significance of chemical modification techniques in enhancing the yield and specificity of pharmaceutical intermediates (Wang Rong-geng, 2008).

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has led to the synthesis of compounds that can decrease the oxygen affinity of human hemoglobin A, which may be relevant for clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia or stroke. This research area showcases the potential therapeutic applications of compounds that can modulate the biological activity of hemoglobin (R. Randad et al., 1991).

Antioxidant and Enzyme Inhibition Studies

The synthesis and characterization of novel amino acid bearing Schiff base ligands have shown potential in antioxidant and selective enzyme inhibition, specifically inhibiting xanthine oxidase activity. This highlights the compound's potential in addressing oxidative stress-related conditions and the development of enzyme inhibitors as therapeutic agents (M. Ikram et al., 2015).

Photocatalytic Degradation Studies

Investigations into the photocatalytic degradation of pharmaceutical compounds, such as diclofenac, using nanostructured materials, provide insights into environmental applications for removing contaminants from water. Such research underscores the importance of chemical compounds in environmental remediation technologies (C. Martínez et al., 2011).

Plant Growth Regulation

Studies on the influence of ring substituents in phenylacetic acid derivatives on plant growth-regulating activity offer insights into agricultural chemistry, where chemical compounds can be designed to influence plant growth and development, demonstrating the potential applications of such compounds in improving crop yield and health (V. K. Chamberlain & R. L. Wain, 1971).

properties

IUPAC Name

2-[(2-hydroxy-6-oxocyclohexen-1-yl)methylideneamino]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-12-7-4-8-13(18)11(12)9-16-14(15(19)20)10-5-2-1-3-6-10/h1-3,5-6,9,14,17H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQQDFSMJASGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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